N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group, an ethoxy group, and a formylphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chloroaniline with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. This reaction forms an intermediate, ethyl N-(3-chlorophenyl)glycinate.
Hydrolysis and Formylation: The intermediate is then hydrolyzed to form N-(3-chlorophenyl)glycine. This compound is subsequently reacted with 2-ethoxy-4-formylphenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.
Major Products
Oxidation: N-(3-chlorophenyl)-2-(2-ethoxy-4-carboxyphenoxy)acetamide.
Reduction: N-(3-chlorophenyl)-2-(2-ethoxy-4-hydroxyphenoxy)acetamide.
Substitution: N-(3-aminophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide.
Scientific Research Applications
N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2-(2-methoxy-4-formylphenoxy)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(3-chlorophenyl)-2-(2-ethoxy-4-hydroxyphenoxy)acetamide: Similar structure but with a hydroxy group instead of a formyl group.
Uniqueness
N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide is unique due to the presence of both an ethoxy group and a formyl group, which can influence its reactivity and potential applications. The combination of these functional groups can lead to distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features various functional groups that may contribute to its interactions with biological targets, making it a candidate for further research into its therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound includes:
- A chlorophenyl group which may enhance lipophilicity and receptor binding.
- An ethoxy group that can influence solubility and metabolic stability.
- A formyl group, which is often involved in biological interactions through nucleophilic attack or hydrogen bonding.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity. This could involve competitive inhibition or allosteric modulation.
- Cellular Pathway Modulation : It may influence various biochemical pathways, potentially affecting cell proliferation, apoptosis, or inflammatory responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example:
- In vitro tests demonstrated that compounds with similar structural motifs showed significant cytotoxicity against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) .
- The presence of the chlorinated aromatic ring was noted to enhance biological activity, likely due to increased electron-withdrawing effects that stabilize reactive intermediates .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties:
- Preliminary studies suggest that derivatives featuring similar phenoxyacetic structures exhibit notable antimicrobial activity against a range of pathogens .
- The ethoxy and formyl substituents may play crucial roles in enhancing the interaction with microbial membranes or enzymes .
Case Studies
-
Antitumor Efficacy : A study evaluated the cytotoxic effects of structurally related compounds on HEP2 cell lines, revealing IC50 values that indicate potent activity. For instance, compounds with electron-withdrawing groups displayed enhanced cytotoxicity compared to their electron-donating counterparts .
Compound Cell Line IC50 (µM) 2a HEP2 15 4b HEP2 20 4d HCT-116 18 -
Antimicrobial Testing : In another study, derivatives were screened for antimicrobial activity using standard agar diffusion methods. Compounds showed varying degrees of inhibition against Gram-positive and Gram-negative bacteria .
Compound Bacterial Strain Zone of Inhibition (mm) 2a E. coli 12 4b S. aureus 15 4d P. aeruginosa 10
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-2-22-16-8-12(10-20)6-7-15(16)23-11-17(21)19-14-5-3-4-13(18)9-14/h3-10H,2,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFTVBJCZQNZJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.